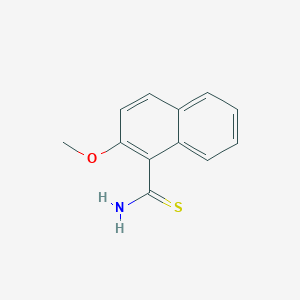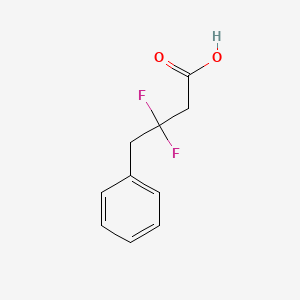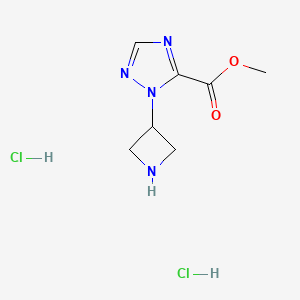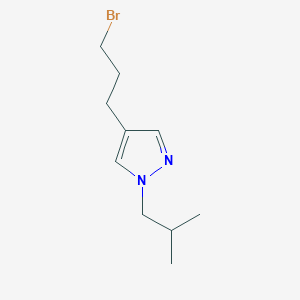
4-(3-Bromopropyl)-1-isobutyl-1h-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole is an organic compound belonging to the pyrazole family, which consists of five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is characterized by the presence of a bromopropyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole typically involves the reaction of 1-isobutyl-1H-pyrazole with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to remove the bromine atom and form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, and sodium methoxide are commonly used nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic conditions is a common oxidizing agent. The reaction is usually performed at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used for catalytic hydrogenation reactions. The reactions are conducted under atmospheric or slightly elevated pressures.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of hydrocarbons and dehalogenated products.
科学研究应用
4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules and pharmaceuticals.
Catalysis: Acts as a catalyst in polymerization reactions and other organic transformations.
Biological Research: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Material Science: Used in the development of new materials with unique properties, such as corrosion inhibitors and antioxidants.
作用机制
The mechanism of action of 4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different biological activities. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
- 4-(3-Bromopropyl)-1H-pyrazole
- 4-(3-Chloropropyl)-1-isobutyl-1H-pyrazole
Uniqueness
4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of the isobutyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
属性
分子式 |
C10H17BrN2 |
|---|---|
分子量 |
245.16 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-1-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C10H17BrN2/c1-9(2)7-13-8-10(6-12-13)4-3-5-11/h6,8-9H,3-5,7H2,1-2H3 |
InChI 键 |
NOFPESGNGCPHII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=C(C=N1)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride](/img/structure/B13597644.png)
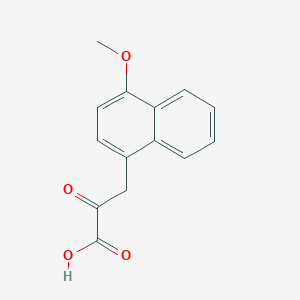
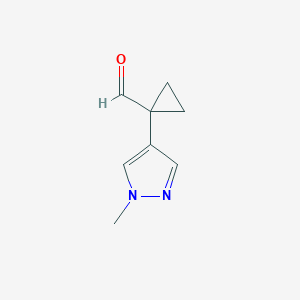

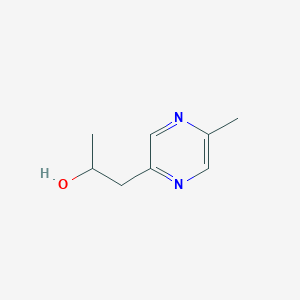

![1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13597680.png)

![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B13597688.png)
